![molecular formula C20H22N4 B415762 3,7-Dimethyl-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline](/img/structure/B415762.png)
3,7-Dimethyl-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline
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Overview
Description
3,7-dimethyl-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline is a member of piperazines and a member of pyridines.
Scientific Research Applications
Antimicrobial and Antifungal Agents
A series of thiazolidinone derivatives including 3,7-Dimethyl-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline showed promising antimicrobial activity against various bacteria and fungi. The compounds were synthesized using a key intermediate of quinolinone and evaluated for their efficacy against eight bacteria and four fungi strains (Patel, Patel, Kumari, & Patel, 2012).
Molecular Structure Analysis
The study of ciprofloxacin derivatives, a fluoroquinoline family, reveals their molecular and crystal structures. Although the derivatives showed lower antibacterial activity compared to ciprofloxacin, the structural features of these compounds, including a planar bicyclic quinoline ring, were detailed (Tomišić et al., 2002).
Fluorescent Probes for DNA Detection
Novel benzimidazo[1,2-a]quinolines substituted with piperidine, pyrrolidine, and piperazine nuclei have been synthesized and proposed as potential fluorescent probes for DNA detection. The study detailed their synthesis, spectroscopic characterization, and DNA binding properties (Perin et al., 2011).
Vasorelaxing Agents
Mannich bases derived from 3H-pyrrolo[3,2-f]quinoline, including compounds with 1-piperazinylmethyl substitution, were developed as potential vasorelaxing agents. Their efficacy was tested in rat-tail arteries, revealing an endothelium-independent relaxing action (Ferlin et al., 2002).
Antitumor Activity
Synthesized 7-fluoro-4-(1-piperazinyl) quinolines showed significant in vitro anti-tumor activity against various human carcinoma cell lines. The study emphasizes the potential of these compounds in cancer therapy, highlighting the influence of substitutes on piperazinyl on anti-tumor activities (Liu et al., 2019).
Antagonists of Serotonin Receptors
Research on 3-(phenylsulfonyl)quinoline derivatives as 5-HT6 receptor antagonists for treating CNS disorders showcased the impact of various substituents on antagonist activity. The study identifies compounds with tertiary nitrogen atoms as highly promising (Ivachtchenko et al., 2015).
Antimycobacterial Activity
Novel s-triazines with 1-(8-quinolinyloxy)-3-piperazinyl(piperidinyl) structures demonstrated notable in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv strain. The study presents the synthesis and evaluation of these compounds (Patel, Kumari, Rajani, & Chikhalia, 2011).
properties
Product Name |
3,7-Dimethyl-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline |
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Molecular Formula |
C20H22N4 |
Molecular Weight |
318.4g/mol |
IUPAC Name |
3,7-dimethyl-2-(4-pyridin-2-ylpiperazin-1-yl)quinoline |
InChI |
InChI=1S/C20H22N4/c1-15-6-7-17-14-16(2)20(22-18(17)13-15)24-11-9-23(10-12-24)19-5-3-4-8-21-19/h3-8,13-14H,9-12H2,1-2H3 |
InChI Key |
LYTRGAWLJLRTGI-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C=C(C(=N2)N3CCN(CC3)C4=CC=CC=N4)C |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=N2)N3CCN(CC3)C4=CC=CC=N4)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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